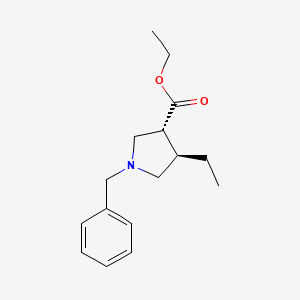

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials, resolution of the chiral center, and subsequent functional group transformations. Detailed synthetic routes can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate is C₁₅H₂₁NO₂ , with a molecular weight of 247.33 g/mol . The compound’s structure features a pyrrolidine ring, an ethyl ester, and a benzyl group. The stereochemistry is crucial for its biological activity and interactions .

Chemical Reactions Analysis

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate may participate in various chemical reactions, such as ester hydrolysis, amidation, and nucleophilic substitutions. Investigating its reactivity and potential transformations is essential for understanding its behavior in different contexts .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis Techniques

- A practical and efficient synthesis of a key chiral building block related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate was developed using a stereospecific and regioselective chlorination, followed by a nitrile anion cyclization (Ohigashi et al., 2010).

- Another study explored the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, providing efficient methods for synthesizing similar structures (Bunnage et al., 2004).

Microbial Reduction Processes

- Microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, closely related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, was achieved with high diastereo- and enantioselectivities, showcasing the potential of biocatalysis in the synthesis of such compounds (Guo et al., 2006).

Application in Neuroprotection

- Aminopyrrolidine-2R,4R-dicarboxylated, structurally similar to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, has been identified as a potent agonist for metabotropic glutamate receptors, offering neuroprotective effects against excitotoxic neuronal death (Battaglia et al., 1998).

Molecular Modeling and Biological Studies

- The synthesis of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, structurally related to (3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate, and its activity at metabotropic glutamate receptors was studied. This compound showed good selectivity, making it a valuable research tool (Tueckmantel et al., 1997).

properties

IUPAC Name |

ethyl (3R,4R)-1-benzyl-4-ethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-3-14-11-17(10-13-8-6-5-7-9-13)12-15(14)16(18)19-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNIEBHQGPUCV-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-rel-Ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)